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Introduction
Chiral dirhodium(II) carboxylate complexes are powerful and versatile catalysts for a wide

range of asymmetric transformations, playing a crucial role in modern organic synthesis and

drug development.[1][2] These "paddlewheel" complexes effectively catalyze reactions

involving metal-carbene and metal-nitrene intermediates with high levels of chemo-, regio-, and

stereoselectivity.[1][3] Their utility spans a variety of carbon-carbon and carbon-heteroatom

bond-forming reactions, including cyclopropanation, C-H insertion, Si-H insertion, O-H

insertion, and sigmatropic rearrangements.[1][4][5] The ability to fine-tune the steric and

electronic properties of the chiral ligands allows for the rational design of catalysts to achieve

high enantioselectivity for specific transformations, making them invaluable tools in the

synthesis of complex chiral molecules such as pharmaceuticals and natural products.[4][6]

This document provides detailed application notes and experimental protocols for key

asymmetric reactions catalyzed by chiral Rhodium(II) acetate dimer derivatives.

I. Asymmetric Cyclopropanation
Asymmetric cyclopropanation is a cornerstone application of chiral dirhodium(II) catalysts,

providing an efficient route to enantiomerically enriched cyclopropanes, which are important
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structural motifs in numerous biologically active compounds.[4][7] Catalysts such as Rh₂(S-

DOSP)₄ and Rh₂(S-PTAD)₄ have demonstrated exceptional efficacy in these reactions.[8][9]

Data Presentation: Enantioselective Cyclopropanation
of Styrene with Aryldiazoacetates

Entry Catalyst
Aryldiazo
acetate
Ar Group

Yield (%) dr ee (%)
Referenc
e

1
Rh₂(R-

DOSP)₄
C₆H₅ 85 >95:5 94 [8]

2
Rh₂(R-

DOSP)₄

4-

MeOC₆H₄
80 >95:5 92 [8]

3
Rh₂(R-

DOSP)₄
4-ClC₆H₄ 98 >95:5 90 [8]

4
Rh₂(S-

PTAD)₄
2-ClC₆H₄ 79 >95:5 97 [8]

5
Rh₂(S-

PTAD)₄
C₆H₅ 63 >95:5 4 [8]

6
Rh₂(S-

TCPTAD)₄
4-MeC₆H₄ 82 >97:3 84 [10]

7
Rh₂(S-

TCPTAD)₄

4-

MeOC₆H₄
75 >97:3 80 [10]

8

Rh₂(S-

pPhTPCP)

₄

C₆H₅ 83 11:1 99 [11]

Reactions typically carried out with the diazo compound as the limiting reagent and an excess

of the alkene.

Experimental Protocol: Asymmetric Cyclopropanation
using Rh₂(S-DOSP)₄
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This protocol describes the enantioselective cyclopropanation of styrene with methyl

phenyldiazoacetate.

Materials:

Chiral catalyst: Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate], Rh₂(S-

DOSP)₄

Diazo compound: Methyl phenyldiazoacetate

Alkene: Styrene

Solvent: Hexanes, anhydrous

Inert gas: Argon or Nitrogen

Procedure:

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under

an inert atmosphere, add Rh₂(S-DOSP)₄ (0.01 mmol, 1 mol%).

Add anhydrous hexanes (10 mL) and styrene (10.0 mmol, 10 equiv).

In a separate flask, prepare a solution of methyl phenyldiazoacetate (1.0 mmol) in anhydrous

hexanes (5 mL).

Using a syringe pump, add the solution of the diazo compound to the reaction mixture over a

period of 5 hours at room temperature (23 °C).[12]

After the addition is complete, stir the reaction for an additional hour.

Monitor the reaction by TLC until the diazo compound is fully consumed.

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

cyclopropane.
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Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by

chiral HPLC analysis.[8][12]

II. Asymmetric C-H Insertion
The catalytic asymmetric intramolecular C-H insertion is a powerful strategy for the synthesis of

chiral lactones and lactams, which are prevalent in biologically active molecules.[13][14] Chiral

dirhodium(II) carboxamidates and carboxylates, such as Rh₂(S-PTTL)₄ and Rh₂(S-TPPTTL)₄,

are highly effective for these transformations.[15][16]

Data Presentation: Intramolecular C-H Insertion of
Diazoacetamides

Entry Catalyst
Product
Ring Size

Yield (%) ee (%) Reference

1 Rh₂(S-PTTL)₄ β-lactam >97 65 [17]

2
Rh₂(S-

MEPY)₄
γ-lactam 95 98 [3]

3
Rh₂(S-

TPPTTL)₄

Silacycloalka

ne
74 96 [16]

4
Rh₂(S-

DOSP)₄

Tetrahydrofur

an
85 92 [18]

5
Rh₂(S-

PTAD)₄

Dihydrobenzo

furan
78 94 [9]

Experimental Protocol: Asymmetric Intramolecular C-H
Insertion
This protocol provides a general procedure for the synthesis of a β-lactam from a

diazoacetamide.

Materials:

Chiral catalyst: Rh₂(S-PTTL)₄
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Substrate: N-benzyl-2-diazo-N-(tert-butyl)acetamide

Solvent: Dichloromethane (CH₂Cl₂), anhydrous

Inert gas: Argon or Nitrogen

Procedure:

Dissolve the diazoacetamide substrate (0.2 mmol) in anhydrous CH₂Cl₂ (2 mL) in a flame-

dried flask under an inert atmosphere.

Add the chiral dirhodium(II) catalyst (1 mol%) to the solution.

Stir the reaction mixture at room temperature and monitor its progress by TLC.

Upon completion (disappearance of the diazo compound), concentrate the solvent under

reduced pressure.

Purify the residue by flash chromatography on silica gel to yield the β-lactam product.

Determine the enantiomeric excess of the product by chiral HPLC analysis.[17]

III. Asymmetric Si-H Insertion
Enantioselective insertion of carbenoids into Si-H bonds provides a direct and efficient route to

valuable chiral organosilanes.[19] Chiral dirhodium(II) carboxylates have been successfully

employed as catalysts for this transformation.[19][20]

Data Presentation: Enantioselective Si-H Insertion
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Entry Catalyst
Diazo
Compoun
d

Silane Yield (%) ee (%)
Referenc
e

1
Rh₂(R-

BTPCP)₄
Enynone Et₃SiH 98 98 [19]

2 Rh₂(OAc)₄ Ph₂CN₂ MePhSiH₂ 85 N/A [20]

3
Rh(I)/Chiral

Diene

Me-α-

diazophen

ylacetate

Me₂PhSiH 86 99 [21]

4
Rh₂(S-

DOSP)₄

Ethyl

phenyldiaz

oacetate

PhMe₂SiH - 50 [18]

Experimental Protocol: General Procedure for
Asymmetric Si-H Insertion
This protocol outlines a general method for the rhodium-catalyzed asymmetric insertion of a

carbene into a Si-H bond.

Materials:

Chiral catalyst: e.g., Rh₂(R-BTPCP)₄

Carbene precursor: e.g., Enynone or α-diazoester (0.2 mmol)

Silane: (0.24 mmol, 1.2 equiv)

Solvent: Dichloromethane (CH₂Cl₂), anhydrous

Inert gas: Argon or Nitrogen

Procedure:

In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral dirhodium(II)

catalyst (1-2 mol%) in anhydrous CH₂Cl₂ (2 mL).
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Add the silane to the catalyst solution.

Add the carbene precursor (e.g., diazo compound) to the mixture.

Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC.

Once the reaction is complete, remove the solvent in vacuo.

Purify the crude product by flash column chromatography on silica gel.

Characterize the product and determine the enantiomeric excess using chiral HPLC.[19]

IV. Asymmetric O-H Insertion
The asymmetric insertion of carbenoids into O-H bonds of alcohols and water is a direct

method for synthesizing chiral α-hydroxy and α-alkoxy esters.[22][23] While challenging, co-

catalytic systems involving a chiral phosphoric acid and an achiral rhodium(II) catalyst have

shown great promise.[24]

Data Presentation: Enantioselective O-H Insertion of α-
Diazoesters

Entry
Catalyst
System

Alcohol/Aci
d

Yield (%) ee (%) Reference

1
Rh₂(OAc)₄ /

(R)-TRIP
p-Nitrophenol 92 97 [24]

2
Rh₂(OAc)₄ /

(R)-TRIP
Methanol 85 93 [24]

3
Rh₂(OAc)₄ /

(R)-TRIP
Benzoic Acid 81 82 [24]

4
Cu(OTf)₂ /

Chiral Ligand
Ethanol 86 86 [23]
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Experimental Protocol: Rhodium(II)/Chiral Phosphoric
Acid Co-Catalyzed O-H Insertion
Materials:

Catalyst 1: Rhodium(II) acetate, Rh₂(OAc)₄

Catalyst 2: Chiral Phosphoric Acid (e.g., (R)-TRIP)

Substrate: α-Diazoester (e.g., ethyl phenyldiazoacetate)

Nucleophile: Alcohol or Carboxylic Acid

Solvent: Dichloromethane (CH₂Cl₂), anhydrous

Inert gas: Argon or Nitrogen

Procedure:

To a dried reaction tube, add Rh₂(OAc)₄ (1 mol%) and the chiral phosphoric acid (5 mol%).

Add anhydrous CH₂Cl₂ (1 mL) followed by the alcohol or carboxylic acid (0.24 mmol).

Cool the mixture to the desired temperature (e.g., 0 °C).

Slowly add a solution of the α-diazoester (0.2 mmol) in CH₂Cl₂ (1 mL) via syringe pump over

1 hour.

Stir the reaction at this temperature until the diazo compound is consumed (as monitored by

TLC).

Quench the reaction with a saturated aqueous solution of NaHCO₃.

Extract the aqueous layer with CH₂Cl₂ (3 x 5 mL).

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the product by flash chromatography and determine the enantiomeric excess by chiral

HPLC.[24]

V. Asymmetric[1][19]-Sigmatropic Rearrangement
Chiral dirhodium(II) catalysts can effectively induce asymmetric[1][19]-sigmatropic

rearrangements of allylic ylides, which are generated in situ from the reaction of a rhodium

carbene with an allylic alcohol or sulfide.[25][26] This methodology provides a powerful means

to construct complex molecules with high stereocontrol.

Data Presentation: Enantioselective[1][19]-Sigmatropic
Rearrangement

Entry Catalyst Substrate Yield (%) dr ee (%)
Referenc
e

1
Rh₂(S-

DOSP)₄

Allylic

Alcohol
78 >20:1 >99 [25]

2 Rh₂(OAc)₄
Allylic

Sulfide
- - - [27]

Experimental Protocol: Asymmetric Tandem Ylide
Formation/[1][19]-Sigmatropic Rearrangement
Materials:

Chiral catalyst: Rh₂(S-DOSP)₄

Carbene Precursor: Donor/acceptor diazo compound

Substrate: Chiral allylic alcohol

Solvent: Pentane, anhydrous

Inert gas: Argon or Nitrogen

Procedure:
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To a solution of the chiral allylic alcohol (0.5 mmol) and Rh₂(S-DOSP)₄ (1 mol%) in

anhydrous pentane (5 mL) at 0 °C, add the diazo compound.

Stir the mixture at 0 °C for the specified reaction time (typically 1-4 hours).

Monitor the reaction by TLC.

After completion, concentrate the reaction mixture.

Purify the residue by flash chromatography on silica gel.

Determine the diastereomeric ratio and enantiomeric excess of the product by appropriate

analytical techniques (¹H NMR, chiral HPLC).[25]
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Caption: General catalytic cycle for Rh(II)-catalyzed carbene transfer reactions.
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Caption: Workflow for screening chiral Rh(II) catalysts in an asymmetric reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. pubs.acs.org [pubs.acs.org]

3. pubs.acs.org [pubs.acs.org]

4. pubs.acs.org [pubs.acs.org]

5. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization
- PMC [pmc.ncbi.nlm.nih.gov]

6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

7. par.nsf.gov [par.nsf.gov]

8. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with
Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

9. mdpi.com [mdpi.com]

10. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes -
PMC [pmc.ncbi.nlm.nih.gov]

11. pubs.acs.org [pubs.acs.org]

12. pubs.acs.org [pubs.acs.org]

13. Intramolecular catalytic asymmetric carbon-hydrogen insertion reactions. Synthetic
advantages in total synthesis in comparison with alternative approaches - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. blogs.rsc.org [blogs.rsc.org]

15. Asymmetric intramolecular C-H insertion of sulfonyldiazoacetates catalyzed by Rh(II) -
PMC [pmc.ncbi.nlm.nih.gov]

16. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of
Organosilanes by Donor/Acceptor Carbenes Derived from Aryldiazoacetates - PMC
[pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b8816178?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acscentsci.2c01207
https://pubs.acs.org/doi/10.1021/jacs.4c13279
https://pubs.acs.org/doi/pdf/10.1021/bk-2004-0880.ch001
https://pubs.acs.org/doi/10.1021/ja9026852
https://pmc.ncbi.nlm.nih.gov/articles/PMC7521778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7521778/
https://xingweili.snnu.edu.cn/acs.chemrev.3c00149.pdf
https://par.nsf.gov/servlets/purl/10143948
https://pmc.ncbi.nlm.nih.gov/articles/PMC3834613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3834613/
https://www.mdpi.com/2073-4344/7/11/347
https://pmc.ncbi.nlm.nih.gov/articles/PMC3773518/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3773518/
https://pubs.acs.org/doi/10.1021/acscatal.5c04199
https://pubs.acs.org/doi/10.1021/ol049928c
https://pubmed.ncbi.nlm.nih.gov/21298163/
https://pubmed.ncbi.nlm.nih.gov/21298163/
https://pubmed.ncbi.nlm.nih.gov/21298163/
https://blogs.rsc.org/ob/2011/05/19/catalytic-asymmetric-c-h-insertions-obc-perspective/?doing_wp_cron=1766316765.7866520881652832031250
https://pmc.ncbi.nlm.nih.gov/articles/PMC3541823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3541823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7526748/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7526748/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7526748/
https://www.researchgate.net/publication/251174848_Chiral_rhodium_carboxylates_as_asymmetric_hydrogenation_catalysts
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8816178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. d-nb.info [d-nb.info]

19. researchgate.net [researchgate.net]

20. par.nsf.gov [par.nsf.gov]

21. pubs.acs.org [pubs.acs.org]

22. pubs.acs.org [pubs.acs.org]

23. Catalytic Enantioselective O-H Insertion Reactions - PMC [pmc.ncbi.nlm.nih.gov]

24. researchgate.net [researchgate.net]

25. [2,3]-Sigmatropic Rearrangement Archives - The Davies Group [scholarblogs.emory.edu]

26. chemrxiv.org [chemrxiv.org]

27. Rhodium-catalyzed denitrogenative [2,3] sigmatropic rearrangement: an efficient entry to
sulfur-containing quaternary centers - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Asymmetric Catalysis
with Chiral Rhodium(II) Acetate Dimer Derivatives]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8816178#asymmetric-catalysis-with-
chiral-rhodium-ii-acetate-dimer-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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